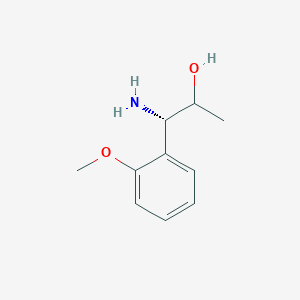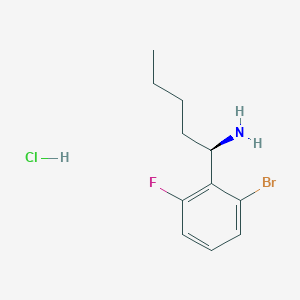
(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a chiral amine compound that features a bromine and fluorine substituent on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
Chiral Amine Introduction: The chiral amine is introduced through a series of reactions, often involving the use of chiral catalysts or starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions may yield biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of halogenated amines on biological systems. Its chiral nature allows for the investigation of stereospecific interactions with biological targets.
Medicine
In medicine, ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride may have potential as a pharmaceutical intermediate or active ingredient. Its structural features suggest it could interact with various biological receptors or enzymes.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Bromo-phenyl)pentan-1-amine hydrochloride: Lacks the fluorine substituent.
®-1-(2-Fluoro-phenyl)pentan-1-amine hydrochloride: Lacks the bromine substituent.
®-1-Phenylpentan-1-amine hydrochloride: Lacks both bromine and fluorine substituents.
Uniqueness
The presence of both bromine and fluorine substituents in ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
Propriétés
Formule moléculaire |
C11H16BrClFN |
|---|---|
Poids moléculaire |
296.60 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H/t10-;/m1./s1 |
Clé InChI |
YGBGMNCDYXCCCY-HNCPQSOCSA-N |
SMILES isomérique |
CCCC[C@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canonique |
CCCCC(C1=C(C=CC=C1Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


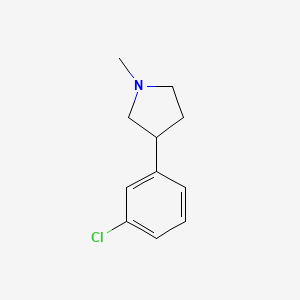
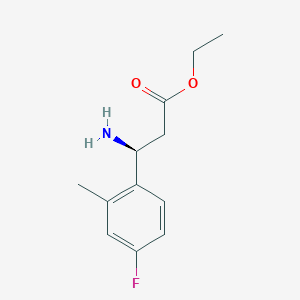
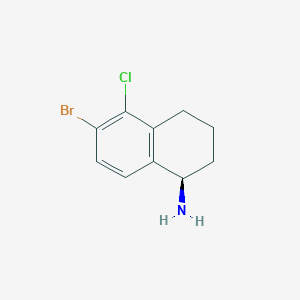

![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)

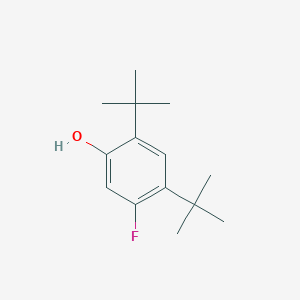
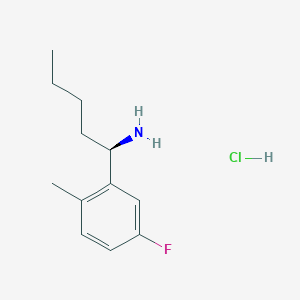
![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
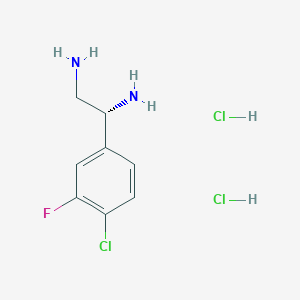

![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)
